

# Application Notes and Protocols for High-Throughput Screening of G-Quadruplex Ligands

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## Compound of Interest

Compound Name: *G-quadruplex ligand 2*

Cat. No.: *B12381029*

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## Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. Notably, G4 structures are found in the promoter regions of numerous oncogenes, such as c-MYC, and in telomeres, making them a compelling target for anticancer drug development.

The stabilization of G4 structures by small molecule ligands can interfere with these cellular processes, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel G4 ligands. This document provides detailed application notes and protocols for the screening and evaluation of G-quadruplex ligands, using BRACO-19, APTO-253, and Pidnarulex (CX-5461) as representative examples.

## Data Presentation: Comparative Ligand Activity

The following tables summarize the quantitative data for representative G-quadruplex ligands, providing a comparative overview of their activity in various assays.

Table 1: In Vitro G-Quadruplex Binding and Stabilization

Ligand	G4 Target	Assay Type	$\Delta T_m$ (°C)	Kd (μM)	Reference
BRACO-19	Telomeric	FRET Melt	>30 (at 2 molar eq.)	5.6	[1]
c-MYC	FRET Melt	22.5 (at 2 molar eq.)	-	[1]	
APTO-253	Telomeric	FRET	Stabilizes	-	[2][3]
c-MYC	FRET	Stabilizes	-	[2][3]	
KIT Promoter	FRET	Stabilizes	-	[2][3]	
Pidnarulex (CX-5461)	rDNA	Pol I Inhibition	-	-	[4][5]
G4 (general)	-	Stabilizes	-	[4]	

Table 2: Cellular Activity of G-Quadruplex Ligands

Ligand	Cell Line	Assay Type	IC50 (μM)	Reference
BRACO-19	U87 (Glioblastoma)	Proliferation	1.45	[6]
U251 (Glioblastoma)	Proliferation	1.55	[6]	
SHG-44 (Glioma)	Proliferation	2.5	[6]	
UXF1138L (Uterine Carcinoma)	Proliferation	2.5	[7]	
MCF7 (Breast Cancer)	Proliferation	2.5	[8]	
APTO-253	Raji (Lymphoma)	Proliferation	0.105	[9]
Various AML cell lines	Proliferation	0.057 - 1.75	[10]	
Ovarian Cancer cell lines	Proliferation	~1.0	[10]	
Pidnarulex (CX- 5461)	HCT-116, A375, MIA PaCa-2	rRNA Synthesis Inhibition	0.142	[11]
RS4;11	Proliferation	Time-dependent decrease at 0.25	[11]	
Various solid tumors	Cell Viability	0.5 - 1.5	[11]	

## Experimental Protocols

### Protocol 1: FRET-Based High-Throughput Screening for G-Quadruplex Stabilization

This protocol describes a fluorescence resonance energy transfer (FRET)-based melting assay to identify compounds that stabilize G-quadruplex structures. The assay relies on a dual-labeled oligonucleotide that forms a G-quadruplex, bringing a fluorophore and a quencher into

proximity, thus quenching the fluorescence. Ligand binding stabilizes the G4 structure, resulting in a higher melting temperature ( $T_m$ ).

#### Materials:

- Dual-labeled G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-[G3TTA]3G3-3'-TAMRA)
- Screening buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
- Compound library dissolved in DMSO
- Control G4 ligand (e.g., BRACO-19)
- Real-time PCR instrument or a plate reader with temperature control and fluorescence detection capabilities
- 384-well PCR plates

#### Procedure:

- Prepare a working solution of the FRET-labeled oligonucleotide at 200 nM in the screening buffer.
- Dispense 10  $\mu$ L of the oligonucleotide solution into each well of a 384-well plate.
- Add 100 nL of compounds from the library to the respective wells (final concentration typically 1-10  $\mu$ M). Include wells with a known G4 stabilizer as a positive control and DMSO as a negative control.
- Centrifuge the plates briefly to ensure proper mixing.
- Incubate the plates at room temperature for 1 hour.
- Perform the melting curve analysis using a real-time PCR instrument.
  - Set the initial temperature to 25°C and hold for 2 minutes.

- Increase the temperature to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each degree increment.
- Data Analysis:
  - Plot the negative first derivative of the fluorescence intensity versus temperature ( $-dF/dT$ ).
  - The peak of this curve corresponds to the melting temperature ( $T_m$ ).
  - Calculate the change in melting temperature ( $\Delta T_m$ ) by subtracting the  $T_m$  of the DMSO control from the  $T_m$  of the compound-treated sample.
  - Compounds that induce a significant  $\Delta T_m$  are considered hits.

## Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of G-quadruplex ligands on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., U87, MV4-11)
- Complete cell culture medium
- G-quadruplex ligand stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium and incubate for 24 hours.

- Prepare serial dilutions of the G-quadruplex ligand in complete medium.
- Remove the medium from the wells and add 100  $\mu$ L of the diluted ligand solutions. Include wells with DMSO as a vehicle control.
- Incubate the cells for the desired treatment period (e.g., 72 hours).
- Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium containing MTT and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Data Analysis:
  - Normalize the absorbance values to the vehicle control.
  - Plot the percentage of cell viability versus the logarithm of the ligand concentration.
  - Calculate the IC50 value using a non-linear regression analysis.

### Protocol 3: Quantitative RT-PCR for c-MYC Expression

This protocol measures the effect of G-quadruplex ligands on the transcript levels of the c-MYC oncogene.

Materials:

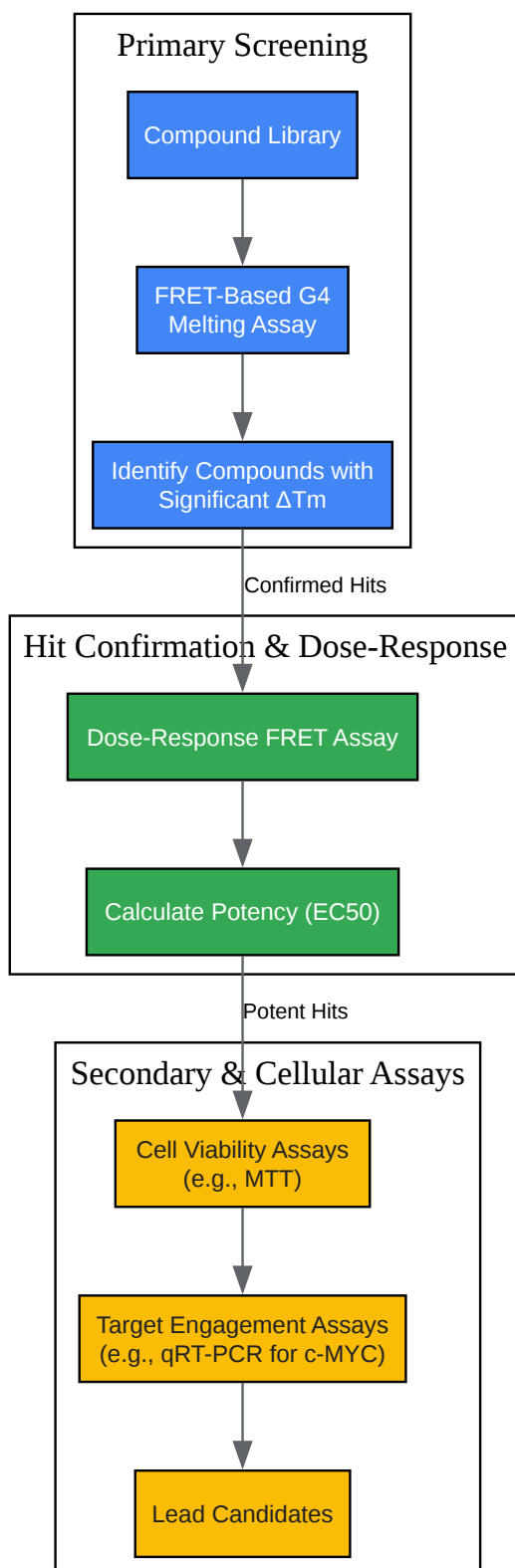
- Cancer cell line (e.g., HeLa, MV4-11)
- G-quadruplex ligand
- RNA extraction kit
- cDNA synthesis kit
- Primers for c-MYC and a housekeeping gene (e.g., GAPDH)

- SYBR Green qPCR master mix
- Real-time PCR instrument

#### Procedure:

- Treat cells with the G-quadruplex ligand at various concentrations for a specified time (e.g., 24 hours).
- Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Set up the qPCR reaction in a 96- or 384-well plate with the following components per reaction:
  - SYBR Green qPCR master mix
  - Forward and reverse primers for c-MYC or the housekeeping gene
  - cDNA template
  - Nuclease-free water
- Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for c-MYC and the housekeeping gene for each sample.
  - Calculate the relative expression of c-MYC using the  $\Delta\Delta C_t$  method, normalizing to the housekeeping gene and the vehicle control.

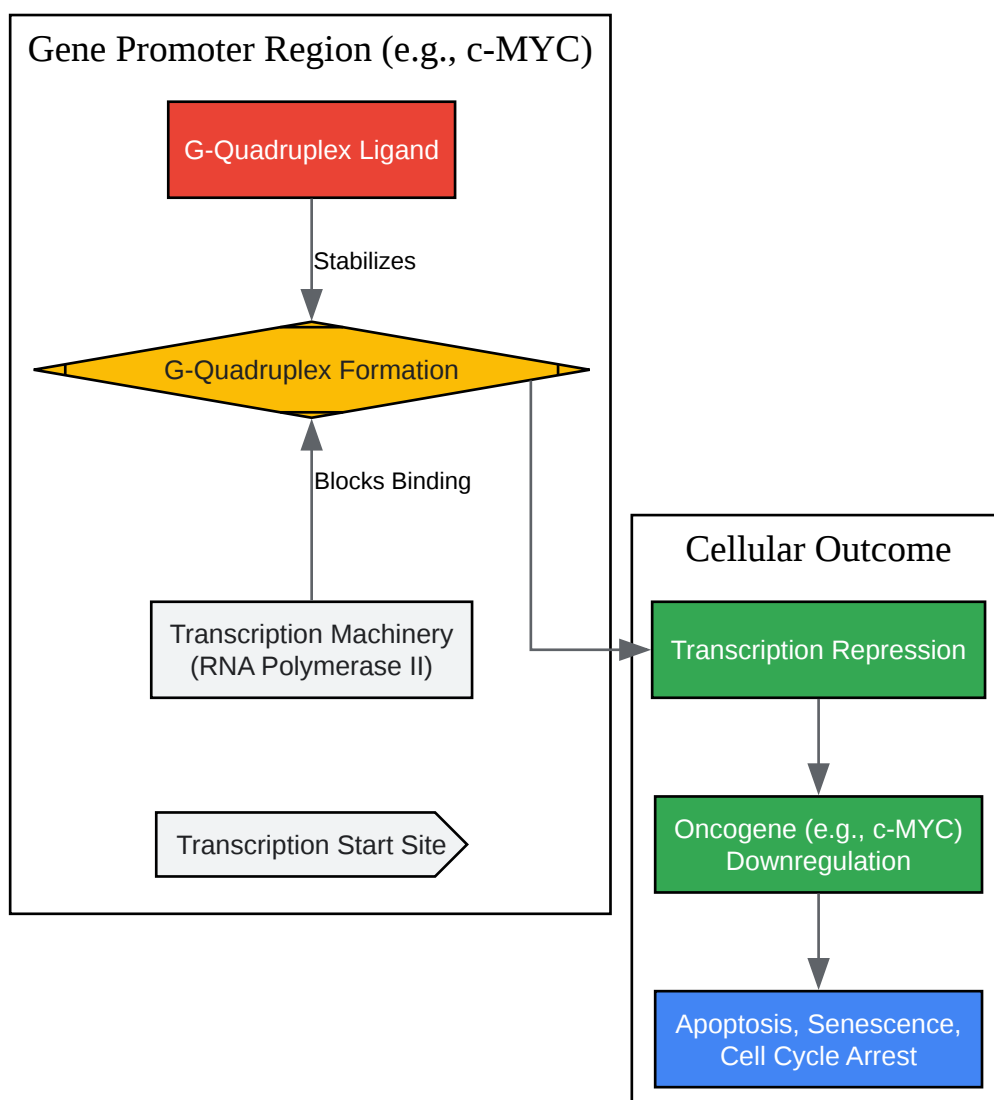
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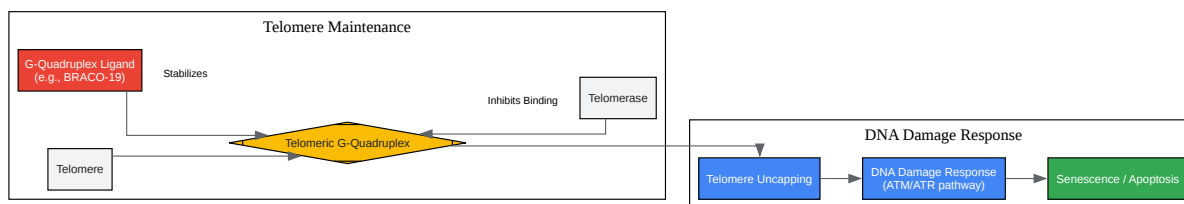
High-Throughput Screening Workflow for G-Quadruplex Ligands.





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Mechanism of Transcriptional Repression by G-Quadruplex Ligands.



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